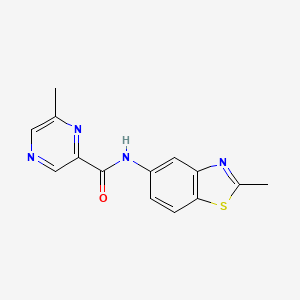

6-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

6-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS/c1-8-6-15-7-12(16-8)14(19)18-10-3-4-13-11(5-10)17-9(2)20-13/h3-7H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAFAIOHDGXYHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrazine-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with pyrazine-2-carboxylic acid derivatives. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzothiazole ring . The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazole or pyrazine derivatives .

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of this compound is its antimicrobial properties . Research has demonstrated that derivatives of benzothiazole, including this compound, exhibit broad-spectrum antibacterial activity. In a study examining various benzothiazole derivatives, compounds similar to 6-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrazine-2-carboxamide were shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications in the benzothiazole moiety significantly affect antibacterial potency .

Antitubercular Activity

Another critical application is in the field of tuberculosis treatment . A series of novel compounds derived from pyrazinamide and related structures have been synthesized and tested for their efficacy against Mycobacterium tuberculosis. Some derivatives demonstrated significant anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 µM. This suggests that compounds like this compound could serve as lead compounds for developing new anti-tubercular agents .

Antitumor Activity

The compound also shows promise in anticancer research . Studies have indicated that benzothiazole derivatives possess antitumor properties against various human cancer cell lines. The activity was evaluated against a panel of 60 cancer cell lines, revealing that certain structural modifications enhance cytotoxicity. This highlights the potential for developing new anticancer therapies based on the benzothiazole scaffold .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. The presence of specific functional groups and their spatial arrangement significantly influence biological activity. For instance, modifications to the benzothiazole ring or substituents on the pyrazine can enhance antimicrobial and antitumor activities while minimizing cytotoxicity to human cells .

Case Study 1: Antimicrobial Efficacy

In a recent study, a series of benzothiazole derivatives were synthesized and tested for their antibacterial properties against clinical strains of bacteria. The results indicated that certain derivatives exhibited remarkable activity with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics . This underscores the potential of this compound as a template for developing new antimicrobial agents.

Case Study 2: Antitubercular Screening

A focused screening of compounds similar to this compound revealed several candidates with potent anti-tubercular activity. These compounds were subjected to further pharmacological evaluation, demonstrating promising results in inhibiting Mycobacterium tuberculosis growth in vitro .

Mechanism of Action

The mechanism of action of 6-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Activity Comparisons

The biological activity of pyrazinecarboxamides is highly dependent on substituents on both the pyrazine core and the aromatic amide group. Key analogs and their properties are summarized below:

Lipophilicity and Structure-Activity Relationships (SAR)

- For example, compound 8 (6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide) has an IC₅₀ of 43.0 µmol/L in photosynthesis inhibition, attributed to its high logP .

- Electronic Effects : Chlorine substituents (electron-withdrawing) improve antimycobacterial activity, as seen in compound 6 (65% inhibition of M. tuberculosis), whereas methyl groups (electron-donating) may alter binding interactions .

Table 2: Physicochemical Properties and SAR Trends

Biological Activity

6-Methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrazine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C16H17N5O2S

- Molecular Weight : 343.4 g/mol

- CAS Number : 2188202-97-1

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological targets, including enzymes and receptors involved in disease processes.

Antitumor Activity

Recent studies have indicated that derivatives of pyrazine compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A notable study demonstrated that certain pyrazole derivatives inhibited cell proliferation in human cancer cell lines with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay format used (2D vs. 3D cultures) .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on specific enzymes:

- Human Carbonic Anhydrase II (hCA II) : This enzyme plays a crucial role in physiological processes such as acid-base balance and fluid secretion. Compounds related to pyrazines have shown potential as hCA inhibitors, which could be leveraged for therapeutic applications in conditions like glaucoma and edema .

Neuroprotective Effects

Research has suggested that benzothiazole derivatives can exhibit neuroprotective effects. For example, a series of compounds featuring the benzothiazole moiety were evaluated for their anticonvulsant activity and neurotoxicity. The results indicated that many synthesized compounds were effective in reducing seizure activity without significant neurotoxicity .

Case Studies

- Anticancer Activity : A study evaluating the anticancer properties of pyrazole derivatives found that modifications in the structure significantly influenced their potency against cancer cell lines. The most active derivatives showed IC50 values as low as 0.004 μM against p38 MAPK, an important target in cancer therapy .

- Neuropharmacological Studies : Another investigation into benzothiazole derivatives highlighted their potential as CNS agents, demonstrating efficacy in reducing immobility time in animal models, indicating antidepressant-like effects .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.